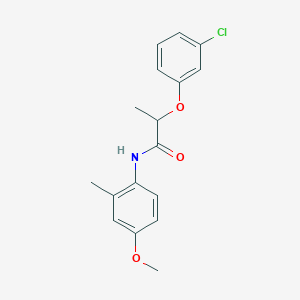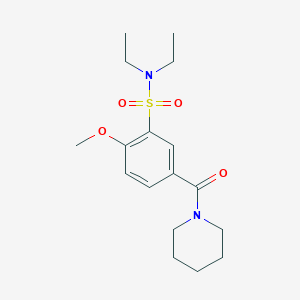![molecular formula C12H20ClNO2 B4722281 2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride
Descripción general
Descripción
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride, commonly known as propranolol hydrochloride, is a beta-blocker drug that is primarily used to treat hypertension, angina, and arrhythmia. It was first synthesized in 1964 by James W. Black, a Scottish pharmacologist, and has since become one of the most widely prescribed medications for cardiovascular diseases. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders.
Mecanismo De Acción
Propranolol hydrochloride works by blocking the beta-adrenergic receptors in the heart and other tissues, thereby reducing the effects of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and myocardial contractility, which can be beneficial in treating hypertension, angina, and arrhythmia. In addition, propranolol has been shown to have anxiolytic effects, possibly through its ability to modulate the activity of the amygdala, a brain region involved in the processing of emotional information.
Biochemical and Physiological Effects:
Propranolol hydrochloride has several biochemical and physiological effects on the body, including the reduction of heart rate, blood pressure, and myocardial contractility as mentioned above. In addition, propranolol has been shown to decrease the secretion of renin, a hormone that regulates blood pressure, and to inhibit the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system. Propranolol also has the ability to cross the blood-brain barrier and affect the activity of the central nervous system, including the modulation of emotional memory consolidation and retrieval.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propranolol hydrochloride has several advantages for use in laboratory experiments, including its well-established pharmacological effects on the cardiovascular system and its ability to cross the blood-brain barrier and affect the central nervous system. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on propranolol hydrochloride, including its use in the treatment of PTSD and other anxiety-related disorders, as well as its potential applications in the field of neuropharmacology. Additional studies may also be needed to better understand the mechanisms underlying the effects of propranolol on emotional memory consolidation and retrieval, as well as its potential for use in combination with other pharmacological agents. Finally, further research may be needed to explore the potential use of propranolol in other disease states beyond cardiovascular and neurological disorders.
Aplicaciones Científicas De Investigación
Propranolol hydrochloride has been extensively studied for its pharmacological effects on the cardiovascular system, including its ability to reduce heart rate, blood pressure, and myocardial contractility. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders. Recent research has focused on the role of propranolol in modulating the consolidation and retrieval of emotional memories, suggesting that it may have therapeutic potential for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Propiedades
IUPAC Name |
2-[4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-2-7-13-10-11-3-5-12(6-4-11)15-9-8-14;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQNKCFHGGEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)
![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4722223.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)

![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)

